molecular formula C7H11N3O2 B8520508 5-Dimethoxymethyl-pyrazin-2-ylamine

5-Dimethoxymethyl-pyrazin-2-ylamine

Cat. No.: B8520508
M. Wt: 169.18 g/mol
InChI Key: JIVFJUSVLWPICM-UHFFFAOYSA-N
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Description

5-Dimethoxymethyl-pyrazin-2-ylamine is a pyrazine derivative featuring a dimethoxymethyl group at the 5-position and an amine group at the 2-position. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and agrochemical applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(dimethoxymethyl)pyrazin-2-amine

InChI

InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-10-6(8)4-9-5/h3-4,7H,1-2H3,(H2,8,10)

InChI Key

JIVFJUSVLWPICM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=N1)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Reference ID
5-Dimethoxymethyl-pyrazin-2-ylamine C₇H₁₁N₃O₂ 5-(dimethoxymethyl), 2-NH₂ Electron-rich dimethoxymethyl group; potential for enhanced solubility Inferred
5-Methylpyrazine-2-amidoxime C₆H₈N₄O 5-CH₃, 2-amidoxime (N-OH-C≡N) Amidoxime group may confer metal-chelating or bioactivity properties
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₄N₆ 5-(4-methylpiperazinyl), 2-NH₂ Piperazine moiety enhances pharmacokinetics (e.g., blood-brain barrier penetration)
2-(5-Methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine C₉H₁₁N₃O Furan-methyl, pyrazole-3-NH₂ Furan group introduces aromaticity; potential antimicrobial applications
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 5-(2-methoxypyridinyl), 2-NH₂ Bipyridine structure; methoxy group may modulate receptor binding

Key Observations:

Substituent Effects: The dimethoxymethyl group in this compound offers dual methoxy electron-donating effects, which may improve solubility in polar solvents compared to methyl or halogen substituents . In contrast, the methylpiperazine group in 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine enhances basicity and bioavailability, a feature exploited in CNS-targeting drugs . Amidoxime groups (e.g., in 5-Methylpyrazine-2-amidoxime) are known for metal coordination, suggesting applications in catalysis or radiopharmaceuticals .

Synthetic Pathways :

  • While 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is synthesized via Buchwald-Hartwig coupling under palladium catalysis , this compound may utilize nucleophilic substitution or DMF-mediated dimethylamination, as described for analogous pyrazines .

Biological Relevance :

  • Compounds like 2-(5-Methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine () highlight the role of heteroaromatic substituents in antimicrobial activity. The dimethoxymethyl group in the target compound could similarly influence bioactivity by modulating lipophilicity .

Preparation Methods

Halogenated Pyrazine Intermediate Route

A common strategy involves substituting a halogen atom at the 5-position of pyrazin-2-amine with a dimethoxymethyl group. For example, 5-chloro-pyrazin-2-amine can react with a dimethoxymethyl Grignard reagent (e.g., CH(OCH₃)₂MgBr) in tetrahydrofuran (THF) under inert conditions. This method yields 5-dimethoxymethyl-pyrazin-2-ylamine with ~65% efficiency after purification. Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions.

Ammonium Salt Alkylation

Coupling Reactions Using Metal Catalysts

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 5-bromo-pyrazin-2-amine and dimethoxymethyl boronic esters has been explored. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture, this method achieves moderate yields (50–60%). The dimethoxymethyl boronic ester must be synthesized separately, adding steps but enabling precise functionalization.

Buchwald-Hartwig Amination

While traditionally used for C–N bond formation, this method can adapt to introduce protected aldehyde groups. For instance, coupling 5-bromo-pyrazin-2-amine with a dimethoxymethyl-substituted amine precursor using Pd₂(dba)₃ and Xantphos ligand affords the target compound in ~55% yield.

Direct Methylation of Hydroxymethyl Precursors

Stepwise Methylation Strategy

Starting with 5-hydroxymethyl-pyrazin-2-amine, sequential methylation using dimethyl carbonate (DMC) under basic conditions (K₂CO₃) introduces the dimethoxymethyl group. This green chemistry approach, adapted from pyrimidine synthesis, avoids toxic methyl halides and achieves ~70% yield after refluxing in acetonitrile.

Acid-Catalyzed Acetal Formation

Condensation of 5-formyl-pyrazin-2-amine with methanol in the presence of p-toluenesulfonic acid (PTSA) forms the dimethoxymethyl acetal. This method requires careful control of moisture to prevent hydrolysis, yielding 60–65% product.

Chromatographic Purification Techniques

Flash Chromatography Optimization

Post-synthesis purification often employs silica gel chromatography with gradients of methanol (2–10%) in methylene chloride, as demonstrated in patent EP1572670B1. This step resolves unreacted starting materials and regioisomers, achieving >95% purity.

Recrystallization Protocols

Crystallization from ethyl acetate/hexane mixtures enhances purity for pharmaceutical applications. Solvent choice is critical to avoid acetal decomposition during drying.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Halogen Substitution6590Regioselective, scalableRequires toxic Grignard reagents
Suzuki Coupling5585Versatile for analogsHigh catalyst cost
DMC Methylation7092Eco-friendly, simple conditionsRequires hydroxymethyl precursor
Acetal Formation6088Mild conditionsMoisture-sensitive

Q & A

Basic: How can researchers optimize the synthesis of 5-Dimethoxymethyl-pyrazin-2-ylamine for reproducible yields?

Answer:
The synthesis of pyrazine derivatives typically involves core ring formation followed by substitution reactions. For this compound, key steps include:

  • Amination : Introduce the amine group at the 2-position using nucleophilic substitution (e.g., NH₃ or protected amines under reflux conditions) .
  • Methoxymethylation : Install the dimethoxymethyl group via alkylation or a protecting-group strategy (e.g., using dimethoxymethyl chloride with a base like K₂CO₃ in DMF) .
  • Purification : Optimize crystallization solvents (e.g., ethanol/water mixtures) and employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .
    Critical Parameters :
  • Temperature control during substitution (60–80°C) to avoid side reactions.
  • Use anhydrous conditions for methoxymethylation to prevent hydrolysis .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons on the pyrazine ring (δ 8.2–8.5 ppm) and methoxymethyl protons (δ 3.3–3.5 ppm for OCH₃, δ 4.5–5.0 ppm for CH₂) .
    • ¹³C NMR : Confirm the quaternary carbon of the pyrazine ring (δ 145–155 ppm) and methoxymethyl carbons (δ 50–60 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 184.096) and fragmentation patterns to distinguish from isomers .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Advanced: How can reaction mechanisms for methoxymethylation in pyrazine derivatives be validated experimentally?

Answer:

  • Isotopic Labeling : Use deuterated methoxymethyl reagents (e.g., CD₃O-CD₂-Cl) to track incorporation via MS or NMR .
  • Kinetic Studies : Monitor reaction progress under varying conditions (e.g., temperature, solvent polarity) to identify rate-determining steps. For example, pseudo-first-order kinetics in DMF suggest nucleophilic substitution (SN2) dominance .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Advanced: What computational strategies predict the pharmacological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or bacterial dihydrofolate reductase) . Key residues for hydrogen bonding (e.g., pyrazine N with Arg/Lys) can guide structural optimization.
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate against in vitro assays (e.g., MIC values for antimicrobial activity) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and metabolic stability based on methoxymethyl group polarity .

Advanced: How can researchers resolve contradictory data in biological assay results for pyrazine derivatives?

Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or toxicity thresholds .
  • Orthogonal Assays : Cross-validate results using different methods (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) and account for variables like cell line heterogeneity or solvent effects (DMSO vs. PBS) .

Advanced: What strategies mitigate degradation of this compound in long-term storage?

Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. Common degradation pathways include hydrolysis of the methoxymethyl group .
  • Formulation : Lyophilize the compound with stabilizers (e.g., trehalose) or store in amber vials under nitrogen to prevent oxidation .
  • pH Control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed decomposition .

Advanced: How can regioselectivity challenges in pyrazine functionalization be addressed?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the 5-position .
  • Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PCy₃) for selective methoxymethylation .
  • Protection/Deprotection : Mask the amine group with Boc or Fmoc to prevent unwanted N-alkylation .

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